(E)-3-(5-Bromo-2,4-dimethoxyphenyl)acrylic acid
Overview
Description
The compound “(E)-3-(5-Bromo-2,4-dimethoxyphenyl)acrylic acid” belongs to a class of organic compounds known as phenylpropanoids. These are organic compounds containing a phenylpropanoid moiety .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would influence its properties .Scientific Research Applications
Solar Cell Applications
Novel organic sensitizers, designed at the molecular level for solar cell applications, show significant potential in improving solar energy conversion efficiencies. These sensitizers, which include cyanoacrylic acid groups, demonstrate strong conjugation and high incident photon to current conversion efficiency when anchored onto TiO2 films. Such materials are crucial in developing more efficient photovoltaic devices, highlighting the role of unsymmetrical organic molecules in solar energy harvesting (Sanghoon Kim et al., 2006).
Polymer Science and Engineering
Transition-metal-catalyzed copolymerizations of ethylene with carboxylic acid-functionalized monomers present an efficient route to branched, carboxylic acid-functionalized polyolefins. These materials exhibit improved microstructures and mechanical properties compared to those produced by traditional high-pressure free radical copolymerization. This research underscores the importance of molecular engineering in developing new materials with enhanced performance for industrial applications (Shengyu Dai & Changle Chen, 2018).
Photopolymerization and Materials Chemistry
The preparation of photosensitive materials, such as epoxy acrylate modified by specific acrylamides, showcases the application of (E)-3-(5-Bromo-2,4-dimethoxyphenyl)acrylic acid derivatives in developing coatings with enhanced mechanical and thermal properties. This research contributes to the field of material science by offering insights into the synthesis and performance of novel photosensitive polymers (Xinding Yao et al., 2013).
Surface Engineering and Bioapplications
Surface modification techniques leveraging acrylic acid derivatives enable the precise control over cellular attachment and growth, facilitating advancements in cell mechanobiology research. The development of substrates with specific geometric and mechanical properties can significantly impact the study of cellular behaviors in response to their microenvironment (M. Poellmann & A. W. Wagoner Johnson, 2013).
Environmental and Catalysis Research
The role of carboxylic acid-functionalized compounds in catalysis and environmental applications is also noteworthy. For instance, the synthesis and application of specific acrylic acid derivatives for the aldol condensation reaction demonstrate the potential of these materials in green chemistry, offering a sustainable pathway to produce valuable chemicals like acrylic acid and its esters from renewable resources (Zhanling Ma et al., 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-(5-bromo-2,4-dimethoxyphenyl)prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-15-9-6-10(16-2)8(12)5-7(9)3-4-11(13)14/h3-6H,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWHSNRSZPESIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=CC(=O)O)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358074 | |
Record name | 3-(5-bromo-2,4-dimethoxyphenyl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60358074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
423748-18-9 | |
Record name | 3-(5-bromo-2,4-dimethoxyphenyl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60358074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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